6-methyl-2-[(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-[(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-3,4-dihydropyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrimidinone core, a hydrazone linkage, and a phenylpropene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-3,4-dihydropyrimidin-4-one typically involves the condensation of 6-methyl-3,4-dihydropyrimidin-4-one with an appropriate hydrazine derivative, followed by the reaction with cinnamaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-[(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.
Substitution: The phenylpropene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenylpropene derivatives.
Scientific Research Applications
6-methyl-2-[(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methyl-2-[(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage and the phenylpropene moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[(2E)-3-phenyl-2-propen-1-yl]aniline
- (2E)-3-phenylprop-2-enal
- 4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one
Uniqueness
6-methyl-2-[(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-3,4-dihydropyrimidin-4-one is unique due to its combination of a pyrimidinone core with a hydrazone linkage and a phenylpropene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H14N4O |
---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
4-methyl-2-[(2Z)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H14N4O/c1-11-10-13(19)17-14(16-11)18-15-9-5-8-12-6-3-2-4-7-12/h2-10H,1H3,(H2,16,17,18,19)/b8-5+,15-9- |
InChI Key |
PDBMAISMFGGOFJ-OTLSHVCWSA-N |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C\C=C\C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.